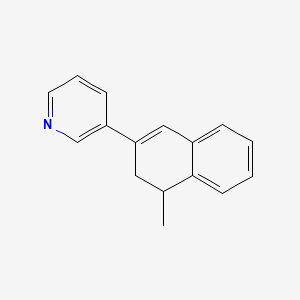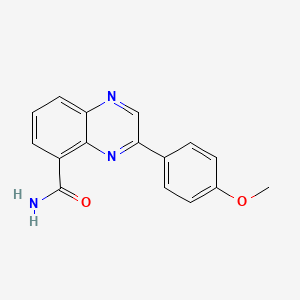
3-(4-Methoxyphenyl)quinoxaline-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Metoxifenil)quinoxalina-5-carboxamida: es un compuesto heterocíclico que pertenece a la familia de las quinoxalinas. Las quinoxalinas son heterociclos que contienen nitrógeno conocidos por sus diversas actividades biológicas y aplicaciones farmacéuticas . Este compuesto en particular presenta un núcleo de quinoxalina sustituido con un grupo 4-metoxifenilo y un grupo carboxamida en la posición 5, lo que contribuye a sus propiedades químicas y biológicas únicas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción:
La síntesis de 3-(4-metoxifenil)quinoxalina-5-carboxamida generalmente implica los siguientes pasos :
Material de Inicio: La síntesis comienza con ácido 2,3-diaminobenzoico disponible comercialmente.
Ciclización: El ácido 2,3-diaminobenzoico se somete a ciclización con 4-metoxibenzaldehído en presencia de un catalizador adecuado para formar el anillo de quinoxalina.
Formación de Carboxamida: El derivado de quinoxalina resultante se hace reaccionar luego con un agente carboxilante apropiado para introducir el grupo carboxamida en la posición 5.
Métodos de Producción Industrial:
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento para catalizadores y la optimización de procesos para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metoxilo, lo que lleva a la formación de derivados de quinoxalina con diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de quinoxalina, lo que podría conducir a derivados de dihidroquinoxalina.
Sustitución: El grupo metoxilo puede ser sustituido por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como borohidruro de sodio o hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución en condiciones básicas.
Productos Principales:
Oxidación: Derivados de quinoxalina oxidados.
Reducción: Derivados de dihidroquinoxalina.
Sustitución: Derivados de quinoxalina sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química:
Catálisis: El compuesto se puede utilizar como ligando en química de coordinación y catálisis.
Ciencia de Materiales: Se explora su potencial en electrónica orgánica y fotónica.
Biología y Medicina:
Actividad Antibacteriana: El compuesto exhibe una actividad antibacteriana significativa contra varias cepas bacterianas, lo que lo convierte en un posible candidato para el desarrollo de antibióticos.
Actividad Anticancerígena: Ha demostrado ser prometedor para inhibir el crecimiento de ciertas líneas celulares cancerosas, lo que indica su potencial como agente anticancerígeno.
Industria:
Productos farmacéuticos: El compuesto se utiliza en el desarrollo de nuevos fármacos debido a sus diversas actividades biológicas.
Agricultura: Se puede explorar su uso en agroquímicos para proteger los cultivos de infecciones bacterianas.
Mecanismo De Acción
El mecanismo de acción de 3-(4-metoxifenil)quinoxalina-5-carboxamida implica su interacción con objetivos moleculares y vías específicas :
Actividad Antibacteriana: El compuesto interrumpe la síntesis de la pared celular bacteriana e inhibe las enzimas bacterianas esenciales, lo que lleva a la muerte celular bacteriana.
Actividad Anticancerígena: Interfiere con la progresión del ciclo celular e induce la apoptosis en las células cancerosas al dirigirse a vías de señalización y enzimas específicas involucradas en la proliferación celular.
Comparación Con Compuestos Similares
Compuestos Similares:
- 2,3-Dihidroxiquinoxalina-5-carboxamida
- 2,3-Dimetoxiquinoxalina-5-carboxamida
- 3-Amino-N-(4-metoxifenil)-2-quinoxalina carboxamida
Comparación:
- Sustituyentes Únicos: La presencia del grupo 4-metoxifenilo y el grupo carboxamida en la posición 5 distingue a 3-(4-metoxifenil)quinoxalina-5-carboxamida de otros derivados de quinoxalina .
- Actividad Biológica: Los sustituyentes específicos contribuyen a sus actividades antibacterianas y anticancerígenas mejoradas en comparación con otros compuestos similares .
Propiedades
Fórmula molecular |
C16H13N3O2 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)quinoxaline-5-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c1-21-11-7-5-10(6-8-11)14-9-18-13-4-2-3-12(16(17)20)15(13)19-14/h2-9H,1H3,(H2,17,20) |
Clave InChI |
XLKSSLKAULIQEE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3N=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Methylphenylethynyl)-5-methyl[1,2,4]triazine](/img/structure/B10842383.png)

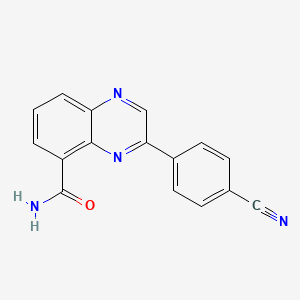
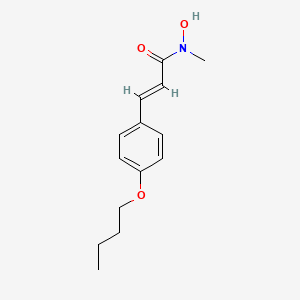
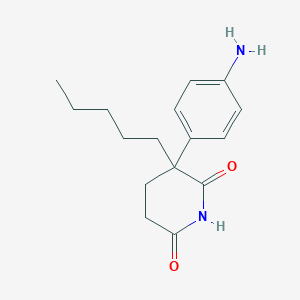
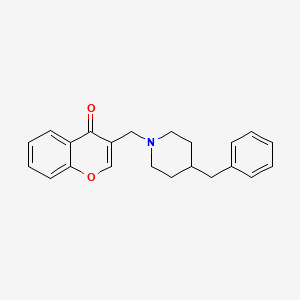
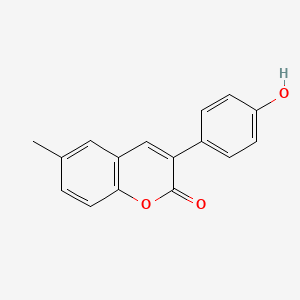
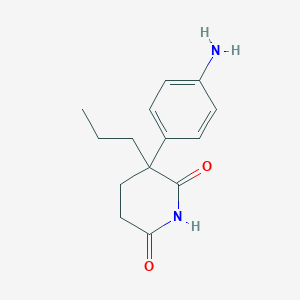
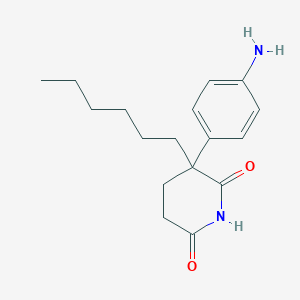

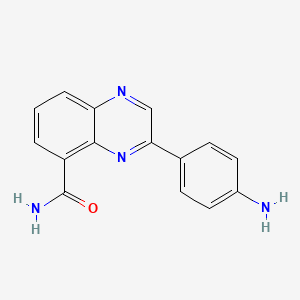

![3-[(4-Methoxyphenyl)methoxy]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B10842458.png)
